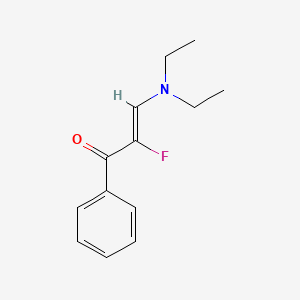
(2Z)-3-(Diethylamino)-2-Fluoro-1-Phenyl-2-Propen-1-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-(Diethylamino)-2-Fluoro-1-Phenyl-2-Propen-1-One is an organic compound characterized by its unique structure, which includes a diethylamino group, a fluoro substituent, and a phenyl group attached to a propenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(Diethylamino)-2-Fluoro-1-Phenyl-2-Propen-1-One typically involves the reaction of diethylamine with a suitable precursor, such as a fluoro-substituted benzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired (2Z) isomer. For example, the reaction may be conducted in a solvent like tetrahydrofuran (THF) at a specific temperature, with the addition of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(Diethylamino)-2-Fluoro-1-Phenyl-2-Propen-1-One can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluoro and diethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield fluoro-substituted ketones, while reduction could produce fluoro-substituted alcohols.
Scientific Research Applications
(2Z)-3-(Diethylamino)-2-Fluoro-1-Phenyl-2-Propen-1-One has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2Z)-3-(Diethylamino)-2-Fluoro-1-Phenyl-2-Propen-1-One involves its interaction with specific molecular targets. The diethylamino group may facilitate binding to certain receptors or enzymes, while the fluoro substituent can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(Diethylamino)-2-Chloro-1-Phenyl-2-Propen-1-One: Similar structure but with a chloro substituent instead of fluoro.
(2Z)-3-(Diethylamino)-2-Bromo-1-Phenyl-2-Propen-1-One: Similar structure but with a bromo substituent.
(2Z)-3-(Diethylamino)-2-Iodo-1-Phenyl-2-Propen-1-One: Similar structure but with an iodo substituent.
Uniqueness
The presence of the fluoro substituent in (2Z)-3-(Diethylamino)-2-Fluoro-1-Phenyl-2-Propen-1-One imparts unique properties, such as increased stability and reactivity, compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C13H16FNO |
|---|---|
Molecular Weight |
221.27 g/mol |
IUPAC Name |
(Z)-3-(diethylamino)-2-fluoro-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C13H16FNO/c1-3-15(4-2)10-12(14)13(16)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3/b12-10- |
InChI Key |
GXHRMVMCKVTZKM-BENRWUELSA-N |
Isomeric SMILES |
CCN(CC)/C=C(/C(=O)C1=CC=CC=C1)\F |
Canonical SMILES |
CCN(CC)C=C(C(=O)C1=CC=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-({[2-(Dimethylamino)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol](/img/structure/B12842491.png)
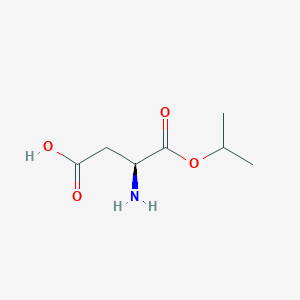
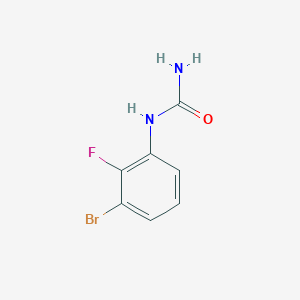
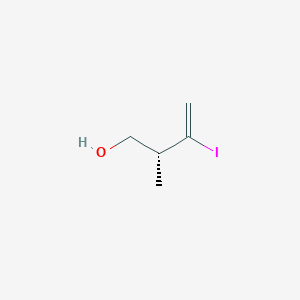
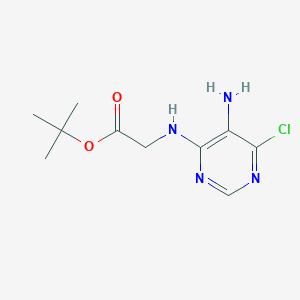
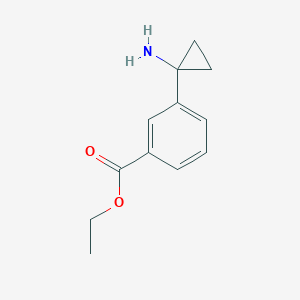
![1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethan-1-one](/img/structure/B12842522.png)
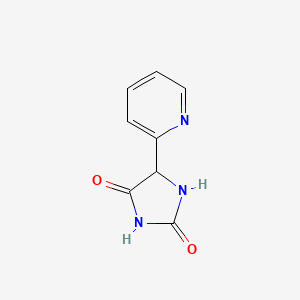

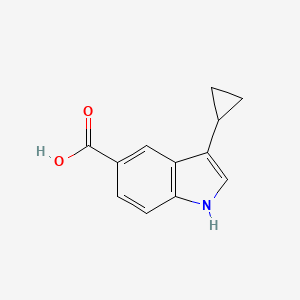

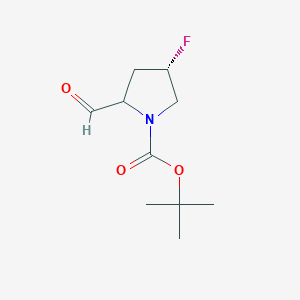
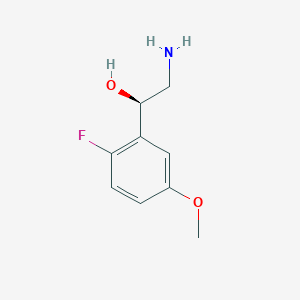
![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)
